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Abstract

The assessment of fish freshness is critical for quality control, consumer safety, and regulatory
compliance within the seafood industry. Traditional methods for this assessment, such as
sensory, chemical, and microbiological analyses, are often subjective, destructive, time-
consuming, and require trained personnel.[1][2] Machine vision, coupled with artificial
intelligence, presents a rapid, non-destructive, objective, and cost-effective alternative for
evaluating fish freshness.[3][4] This technology leverages digital image analysis to quantify
visual and spectral characteristics that correlate with the stages of fish spoilage. Key indicators
include changes in the color and texture of the eyes, gills, and skin.[5][6][7] This document
provides a detailed protocol for implementing a machine vision system for fish freshness
analysis, covering sample preparation, image acquisition, data processing, and model
development using both traditional machine learning and deep learning approaches.

Principle of the Method

As fish spoils, a series of biochemical and physical changes occur that manifest in its external
appearance. Machine vision systems are designed to capture and quantify these changes. The
core principle involves acquiring digital images of fish under controlled lighting conditions and
analyzing specific regions of interest (ROIs), primarily the eyes and gills, which exhibit distinct
changes during spoilage.[5][7]
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o Eyes: Fresh fish typically have clear, convex, and bright eyes. As spoilage progresses, the
eyes become cloudy, sunken, and discolored.[2][8]

 Gills: The gills of fresh fish are bright red and clear. With time, they turn brownish-red, then
brown or grey, and become covered in slime.[7][9]

o Skin: The skin of a fresh fish often has a naturally metallic glow, which dulls over time.[6]

The system extracts color, texture, and morphological features from these ROIs.[3][5] These
features are then used as inputs for a machine learning model trained to classify the fish into

different freshness categories (e.g., "fresh,” "stale"). Advanced methods like hyperspectral

imaging can also be employed to gather spectral information beyond the visible range, which
can correlate with chemical composition and spoilage markers like Total Volatile Basic Nitrogen
(TVB-N).[1][10][11]

Apparatus and Materials
e Image Acquisition System:

o High-resolution digital RGB camera (e.g., DSLR or industrial camera).

o Alternatively, a hyperspectral or multispectral imaging system for advanced analysis.[1]
e Lighting System:

o Alight box or chamber with uniform, diffuse, and consistent illumination (e.g., LED panels)
to minimize shadows and specular reflection.[12]

e Hardware:
o A computer with a multi-core processor and a dedicated GPU for efficient model training.
o Sample holder to position fish consistently.

o Software:

o Image processing libraries (e.g., OpenCV, Scikit-image in Python).
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o Machine learning or deep learning frameworks (e.g., Scikit-learn, TensorFlow, PyTorch).

e Samples:
o Fish samples of the target species at various, known post-mortem ages.
 Validation Equipment (Optional):

o Equipment for traditional freshness analysis (e.g., pH meter, sensory evaluation panel, or
chemical analysis for K-value or TVB-N) to establish ground truth data.

Experimental Protocols

This protocol outlines the key steps for developing a machine vision model for fish freshness
classification.

Sample Preparation and Ground Truth Establishment

e Procure a batch of freshly caught fish of the same species and similar size.
» Store the fish samples under controlled refrigerated conditions (e.g., on ice at 4°C).

o At predefined time intervals (e.g., O, 2, 4, 6, 8, and 10 days), select a subset of fish for
analysis.

e For each sample, assign a freshness class based on the storage day or a traditional
sensory/chemical analysis. This will serve as the "ground truth” for training the model.

Image Acquisition
e Place a fish sample on the holder within the lighting chamber. Ensure the position and

orientation are consistent for all samples.

o Capture high-resolution images of the entire fish, along with dedicated close-up shots of the
eye and gill regions.[13]

e Save images in a lossless format (e.g., PNG or TIFF) with metadata indicating the sample 1D
and freshness class.
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Image Preprocessing

Region of Interest (ROI) Segmentation: Isolate the eye and gill regions from the rest of the
image. This can be achieved using automated methods like color thresholding, active
contours, or deep learning-based segmentation models.[7]

Image Enhancement: Apply enhancement techniques like histogram equalization to improve
the contrast and visibility of features within the ROI.

Color Space Conversion: Convert the standard RGB images into alternative color spaces
such as HSV (Hue, Saturation, Value) or Lab*, as these can often separate color and
illumination information more effectively, leading to more robust feature extraction.[8][14]

Feature Extraction (for Traditional Machine Learning)

Color Features: From the segmented ROIs, calculate statistical features for each color
channel (e.g., R, G, B, H, S, V). Common features include the mean, standard deviation,
skewness, and kurtosis.

Texture Features: Employ algorithms like the Gray-Level Co-occurrence Matrix (GLCM) or
Local Binary Patterns (LBP) to extract features that describe the texture, such as eye
cloudiness or gill surface changes.[5][14]

Morphological Features: Quantify shape changes, such as the convexity of the eye, which
tends to decrease as the fish loses freshness.

Model Development, Training, and Validation

o Data Partitioning: Divide the dataset of extracted features (or raw images for deep learning)

into three subsets: training, validation, and testing (e.g., 70%, 15%, 15% split).

¢ Model Selection and Training:

o Traditional Machine Learning: Use the extracted feature dataset to train classifiers such as
Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), Random Forests, or
Artificial Neural Networks (ANN).[5][15][16]
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o Deep Learning: Use the preprocessed ROI images to train a Convolutional Neural
Network (CNN). Architectures like VGG-16, MobileNetV2, or Xception can be used, often
leveraging transfer learning to improve performance with smaller datasets.[17]

e Model Validation: Evaluate the trained model's performance on the unseen test dataset.
Calculate standard performance metrics including accuracy, precision, recall, and specificity
to assess the model's classification capability.[5]

Data Presentation

Quantitative results from various studies demonstrate the high potential of machine vision for

fish freshness classification.
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Visualization of Protocols and Pathways
Machine Vision Experimental Workflow
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Experimental Workflow for Fish Freshness Analysis
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Fig. 1: Machine vision experimental workflow.
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Biochemical Pathway of Fish Spoilage

A primary indicator of fish freshness is the K-value, which is based on the degradation of
adenosine triphosphate (ATP) in post-mortem muscle tissue. This enzymatic breakdown
process produces compounds like inosine monophosphate (IMP), which contributes to a fresh,
savory flavor, and later, hypoxanthine (Hx), which is associated with bitterness and spoilage.
[23][24][25][26]

Key Biochemical Pathway in Post-Mortem Fish Muscle
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Fig. 2: ATP degradation pathway in fish.

Conclusion

The application of machine vision offers a robust, consistent, and non-invasive solution to the
challenge of fish freshness assessment.[1] By quantifying the subtle changes in the visual
characteristics of fish eyes, gills, and skin, this technology provides an objective measure that
can be correlated with traditional quality indices. Both established machine learning techniques
and modern deep learning models have demonstrated high accuracy in classification tasks.[5]
[18] The protocols outlined in this document provide a comprehensive framework for
researchers and quality control professionals to develop and implement automated systems,
thereby enhancing efficiency, reducing waste, and ensuring consumer confidence in seafood
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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